A Technical Guide to (1-methyl-1H-1,2,3-triazol-4-yl)methanol: Properties, Synthesis, and Applications
A Technical Guide to (1-methyl-1H-1,2,3-triazol-4-yl)methanol: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(1-methyl-1H-1,2,3-triazol-4-yl)methanol is a pivotal heterocyclic compound, distinguished by its 1,4-disubstituted triazole core. The 1,2,3-triazole moiety is a highly sought-after scaffold in medicinal chemistry and materials science due to its exceptional chemical stability, capacity for hydrogen bonding, and significant dipole moment.[1] The accessibility of this specific isomer is largely credited to the revolutionary copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which ensures high-yield, regioselective synthesis.[2] This guide provides a comprehensive technical overview of the compound's structure, physicochemical properties, a detailed synthesis protocol, reactivity, and key applications, serving as an essential resource for professionals in chemical research and development.
Molecular Structure and Identification
The structure of (1-methyl-1H-1,2,3-triazol-4-yl)methanol features a five-membered aromatic ring with three consecutive nitrogen atoms, substituted at the 1-position with a methyl group and at the 4-position with a hydroxymethyl group. This specific 1,4-disubstitution pattern is a direct and reliable outcome of the CuAAC synthesis methodology.
Caption: Chemical structure of (1-methyl-1H-1,2,3-triazol-4-yl)methanol.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (1-methyl-1H-1,2,3-triazol-4-yl)methanol |
| CAS Number | 119093-33-3 |
| Molecular Formula | C₄H₇N₃O |
| Molecular Weight | 113.12 g/mol |
Physicochemical Properties
The physical and chemical characteristics of (1-methyl-1H-1,2,3-triazol-4-yl)methanol make it a versatile building block in organic synthesis. Its polarity, conferred by the triazole ring and the hydroxyl group, influences its solubility and handling properties.
Table 2: Physicochemical Data
| Property | Value / Description |
| Appearance | White to off-white solid or powder. |
| Melting Point | Data for the N-benzyl analog is 74-76 °C; the N-methyl version is expected to have a similar or slightly lower melting point.[3] |
| Boiling Point | Predicted: ~297 °C.[4] |
| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. |
| pKa | The triazole ring is weakly basic. The hydroxyl proton is weakly acidic, with a predicted pKa of ~13.2.[4] |
Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the CuAAC reaction, a cornerstone of "click chemistry." This method offers significant advantages over traditional thermal cycloaddition, which often results in a mixture of 1,4 and 1,5-regioisomers and requires harsh conditions.
Mechanistic Rationale
The CuAAC reaction proceeds via a copper-acetylide intermediate. The copper(I) catalyst orchestrates the reaction between an azide (methyl azide) and a terminal alkyne (propargyl alcohol), ensuring that the cycloaddition occurs with high regioselectivity to exclusively yield the 1,4-disubstituted triazole product.[2] The catalyst is typically generated in situ by the reduction of a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. This approach is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.
Synthesis Workflow
Caption: Workflow for the CuAAC synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol.
Detailed Experimental Protocol
This protocol is a representative example based on standard CuAAC procedures.
-
Reagent Setup: To a round-bottom flask, add propargyl alcohol (1.0 eq) and a source of methyl azide (1.1 eq) to a 1:1 mixture of tert-butanol and water.
-
Expert Insight: Using a solvent mixture like t-BuOH/H₂O ensures that both organic and inorganic reagents remain in solution, facilitating the reaction.
-
-
Catalyst Addition: Sequentially add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq) to the stirring solution. The solution will typically change color as the Cu(II) is reduced to the active Cu(I) species.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alkyne. Reactions are often complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium hydroxide or EDTA to chelate and remove the copper catalyst. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield (1-methyl-1H-1,2,3-triazol-4-yl)methanol as a pure solid.
-
Validation: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as detailed in the following section.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Expected signals (in CDCl₃ or DMSO-d₆) include:
-
A singlet for the triazole ring proton (H-5), typically appearing downfield (~δ 7.5-8.0 ppm).
-
A singlet for the methylene protons (-CH₂OH) (~δ 4.6-4.8 ppm).
-
A singlet for the N-methyl protons (-NCH₃) (~δ 4.0-4.2 ppm).
-
A broad singlet or triplet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.[5]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show four distinct signals corresponding to:
-
Two aromatic carbons of the triazole ring (~δ 122 ppm and ~δ 148 ppm).
-
The methylene carbon (-CH₂OH) (~δ 55-60 ppm).
-
The N-methyl carbon (-NCH₃) (~δ 35-40 ppm).[5]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 114.06.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3150 cm⁻¹), and characteristic absorptions for the triazole ring C=N and N=N bonds in the 1450-1600 cm⁻¹ region.
Chemical Reactivity and Derivatization
The primary alcohol functionality makes (1-methyl-1H-1,2,3-triazol-4-yl)methanol a versatile synthetic intermediate for further chemical transformations. The triazole ring itself is highly stable to a wide range of reaction conditions.
Caption: Key chemical transformations of (1-methyl-1H-1,2,3-triazol-4-yl)methanol.
-
Oxidation: The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation with stronger agents such as potassium permanganate (KMnO₄) or Jones reagent yields the carboxylic acid.
-
Esterification and Etherification: The alcohol readily undergoes esterification with acyl chlorides or carboxylic acids (under Fischer or Steglich conditions) and etherification with alkyl halides in the presence of a base (e.g., NaH) to produce a diverse array of derivatives.
-
Halogenation: Reagents like thionyl chloride (SOCl₂) can convert the alcohol to the corresponding chloromethyl derivative, a valuable electrophile for further nucleophilic substitution reactions.
Applications in Research and Development
The unique properties of the 1,2,3-triazole core make this molecule a valuable tool in several scientific fields.
-
Medicinal Chemistry: The 1,2,3-triazole ring is considered a privileged scaffold in drug discovery.[6][7] It acts as a stable, non-hydrolyzable bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets.[8] (1-methyl-1H-1,2,3-triazol-4-yl)methanol serves as a key building block for linking different pharmacophores, enhancing properties like solubility and metabolic stability in drug candidates.[9]
-
Coordination Chemistry: The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions. This property is exploited in the design of novel catalysts, metal-organic frameworks (MOFs), and imaging agents.
-
Materials Science: As a bifunctional molecule (with the triazole ring and hydroxyl group), it can be incorporated into polymers and other materials to impart specific properties, such as thermal stability, altered polarity, or metal-coordinating capabilities.[1]
Stability, Storage, and Safety
-
Stability: The compound is thermally and chemically robust under typical laboratory conditions. The triazole ring is resistant to oxidation, reduction, and mild acidic or basic conditions.
-
Storage: For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Safety: While specific toxicity data is limited, compounds of this class may cause skin and serious eye irritation. Standard laboratory safety precautions, including wearing personal protective equipment (gloves, safety glasses), are recommended.[10]
Conclusion
(1-methyl-1H-1,2,3-triazol-4-yl)methanol is a foundational building block in modern organic and medicinal chemistry. Its straightforward and highly regioselective synthesis via "click chemistry" provides reliable access to a versatile scaffold. The combination of a highly stable aromatic triazole core and a reactive primary alcohol functionality enables its use in a vast array of applications, from the construction of complex drug molecules to the development of advanced materials. This guide has outlined its core properties and methodologies, providing a firm basis for its application in innovative research.
References
-
The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]
-
MDPI. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
MDPI. Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]
-
Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]
-
Semantic Scholar. Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. [Link]
-
Taylor & Francis Online. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. [Link]
-
PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
-
ResearchGate. Reactions of hydroxyphenyl-substituted 1,2,4-triazoles with electrophylic reagents | Request PDF. [Link]
-
ChemBK. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol Request for Quotation. [Link]
-
ResearchGate. Synthesis of hydroxymethyl-1,2,3-triazoles. [Link]
- Google Patents.
-
Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. [Link]
-
ResearchGate. Experimental 1 H NMR spectrum of... | Download Scientific Diagram. [Link]
-
National Center for Biotechnology Information. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
ResearchGate. (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]
-
National Center for Biotechnology Information. 1,2,4-Triazoles as Important Antibacterial Agents. [Link]
-
PubChem. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. [Link]
-
PubChem. 1-Methyl-1H-1,2,3-triazole. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. rsc.org [rsc.org]
- 6. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 10. 1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119 - PubChem [pubchem.ncbi.nlm.nih.gov]
